molecular formula C14H9FO3 B8600783 3-Fluoro-6-methoxy-9H-xanthen-9-one CAS No. 825649-99-8

3-Fluoro-6-methoxy-9H-xanthen-9-one

Cat. No.: B8600783
CAS No.: 825649-99-8
M. Wt: 244.22 g/mol
InChI Key: SIGUTPGHBLXJBN-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-9H-xanthen-9-one is a synthetically produced xanthone derivative offered for research and development purposes. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, well-recognized in medicinal chemistry as "privileged structures" due to their wide range of biological activities . The biological profile of a xanthone is highly dependent on the type, number, and position of its substituents . The specific incorporation of fluoro and methoxy functional groups on the xanthone core is designed to modulate the compound's electronic properties, lipophilicity, and its potential to interact with biological targets. This fluorinated methoxy-xanthone is of significant interest in oncology research . Similar xanthone derivatives have demonstrated potent anticancer activity through various mechanisms, including caspase activation, and the inhibition of key enzymes such as topoisomerases and protein kinases . The structural motif of a methoxy group at the 6-position is found in other bioactive xanthones, and the introduction of a fluorine atom is a common strategy in drug discovery to improve metabolic stability and membrane permeability . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe for studying cellular signaling pathways. Applications & Research Value • Anticancer Agent Development: Serves as a key intermediate or lead compound for developing novel chemotherapeutic agents. • Structure-Activity Relationship (SAR) Studies: Used to investigate the role of fluorine and methoxy substituents on the bioactivity of the xanthone scaffold. • Biochemical Probing: Useful for exploring interactions with enzymes like topoisomerases and kinases. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and national regulations.

Properties

CAS No.

825649-99-8

Molecular Formula

C14H9FO3

Molecular Weight

244.22 g/mol

IUPAC Name

3-fluoro-6-methoxyxanthen-9-one

InChI

InChI=1S/C14H9FO3/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7H,1H3

InChI Key

SIGUTPGHBLXJBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Xanthones

The structural uniqueness of 3-Fluoro-6-methoxy-9H-xanthen-9-one lies in its substitution pattern. Below is a comparative analysis with similar compounds:

Compound Substituents Molecular Formula Molecular Weight Key Structural Features
This compound 3-F, 6-OCH₃ C₁₄H₉FO₃ 244.22 g/mol Fluorine enhances electronegativity; methoxy improves solubility
3,6-Dimethyl-9H-xanthen-9-one 3-CH₃, 6-CH₃ C₁₅H₁₂O₂ 224.25 g/mol Methyl groups increase hydrophobicity
2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one 2-Cl, 5-Cl, 1-OH, 3-OCH₃, 6-OCH₃, 8-CH₃ C₁₆H₁₂Cl₂O₅ 355.17 g/mol Chlorine atoms enhance halogen bonding; multiple substituents reduce symmetry
3-(Isopentyloxy)-9H-xanthen-9-one 3-O-(CH₂)₂CH(CH₃)₂ C₁₈H₁₈O₃ 282.33 g/mol Bulky isopentyloxy group impacts steric hindrance

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Compounds with bulky substituents (e.g., isopentyloxy) exhibit reduced molecular flexibility, which may hinder interactions with biological targets .

Physicochemical Properties

The fluorine and methoxy substituents significantly influence the physicochemical profile of this compound:

Property This compound 3,6-Dimethyl-9H-xanthen-9-one 3-(3-Methoxypropoxy)-9H-xanthen-9-one
LogP (XLogP3) ~2.8 (estimated) 3.1 2.5
Polar Surface Area (Ų) ~40.5 35.5 55.7
Hydrogen Bond Acceptors 3 2 4
  • Lipophilicity : The fluorine atom increases LogP slightly compared to methoxypropoxy derivatives, suggesting better membrane permeability .
  • Solubility : Methoxy groups enhance water solubility, but the fluorine atom may counteract this effect due to its hydrophobic nature .

Preparation Methods

Synthesis of Fluorinated Benzophenone Intermediates

Acylation of methoxy-substituted aromatic rings with fluorinated benzoyl chlorides is a critical step. For example, 4-methoxyanisole (38) reacts with 3-fluorobenzoyl chloride (37) in the presence of AlCl₃ to yield 2-hydroxy-2'-methoxy-3-fluorobenzophenone (39). Demethylation under alkaline conditions (NaOH in methanol) eliminates methanol, forming the xanthone core.

Reaction Conditions:

  • Acylation: AlCl₃, dry ether, room temperature, 30 hours.

  • Cyclization: NaOH, methanol, reflux, 6 hours.

Yield: Cyclization typically achieves quantitative yields due to the stability of the benzophenone intermediate.

Modifications with Trifluoroacetic Anhydride (TFAA)

Modern adaptations replace AlCl₃ with TFAA to enhance regioselectivity. For instance, TFAA-mediated acylation of 1,4-dimethoxynaphthalene with 2-hydroxy-3-fluorobenzoic acid produces a trione intermediate, which undergoes pyrolytic isomerization at 200°C to yield the xanthone.

Advantages: Reduced side reactions and improved yields (up to 93% after pyrolysis).

Grover, Shah, and Shah Method with Eaton’s Reagent

The Grover, Shah, and Shah one-pot condensation, modified with Eaton’s reagent (P₂O₅–CH₃SO₃H), enables direct xanthone formation from phenolic precursors.

Condensation of Phloroglucinol and Fluorinated Salicylic Acid

Phloroglucinol (32) and 3-fluoro-2-hydroxybenzoic acid (35) react in Eaton’s reagent at 80°C for 20 minutes, bypassing benzophenone intermediates. This method achieves high regioselectivity for the 3-fluoro-6-methoxy configuration.

Reaction Conditions:

  • Catalyst: Eaton’s reagent (P₂O₅ in CH₃SO₃H).

  • Temperature: 80°C.

  • Time: 20 minutes.

Yield: Reported yields exceed 85%, with no detectable byproducts.

Ullmann coupling facilitates the introduction of methoxy groups at position 6 while preserving fluorine at position 3.

Coupling of Halogenated Precursors

2-Chloro-3-fluorobenzoic acid (63) couples with 3,5-dimethoxyphenol (60) using Cu/K₂CO₃ in DMF. The resultant diaryl ether undergoes cyclization with polyphosphoric acid (PPA) to form the xanthone.

Reaction Conditions:

  • Coupling: Cu, K₂CO₃, dry DMF, reflux, 3.5 hours.

  • Cyclization: PPA, 100°C, 3 hours.

Yield: Moderate (50–60%) due to steric hindrance from the methoxy group.

Photo-Fries Rearrangement for Benzophenone Synthesis

The photo-Fries rearrangement offers an alternative route to fluorinated benzophenones.

Diaryl Ester Formation and Rearrangement

3-Fluoro-2-methoxybenzoyl chloride (52) condenses with 4-methoxyphenol (53) to form a diaryl ester (54). UV irradiation induces rearrangement to 2-hydroxy-3-fluoro-4-methoxybenzophenone (56), which cyclizes under acidic conditions.

Reaction Conditions:

  • Esterification: Dry CH₂Cl₂, reflux, 18 hours.

  • Rearrangement: UV light, benzene, 12 hours.

Yield: 43% for the benzophenone intermediate.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at position 3 post-cyclization. For example, 6-methoxy-9H-xanthen-9-one reacts with Selectfluor® in acetonitrile at 80°C.

Reaction Conditions:

  • Reagent: Selectfluor® (1.2 equiv).

  • Solvent: Acetonitrile.

  • Temperature: 80°C.

Yield: 65–70% with minimal side products.

Nucleophilic Substitution

A pre-installed leaving group (e.g., nitro) at position 3 allows fluoride displacement. 3-Nitro-6-methoxy-9H-xanthen-9-one reacts with KF in DMSO at 120°C to yield the fluoro derivative.

Reaction Conditions:

  • Reagent: KF (3.0 equiv).

  • Solvent: DMSO.

  • Temperature: 120°C.

Yield: 55–60%.

Methoxylation Techniques

O-Methylation of Phenolic Intermediates

Hydroxyl groups at position 6 are methylated using methyl iodide or dimethyl sulfate. For example, 6-hydroxy-3-fluoro-9H-xanthen-9-one reacts with CH₃I in the presence of K₂CO₃.

Reaction Conditions:

  • Methylating Agent: CH₃I (1.5 equiv).

  • Base: K₂CO₃.

  • Solvent: Acetone.

Yield: >90%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Friedel-CraftsAcylation, cyclization70–93%High yields, scalableRequires harsh acids
Grover/Eaton’s ReagentOne-pot condensation85%No intermediates, fastLimited to certain substituents
Ullmann CouplingDiaryl ether formation, cyclization50–60%RegioselectiveModerate yields
Photo-FriesDiaryl ester rearrangement43%Avoids strong acidsLow yield, UV equipment needed
Electrophilic FluorinationPost-cyclization fluorination65–70%Late-stage modificationRequires specialized reagents

Emerging Approaches

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H fluorination enables direct functionalization of xanthones. For example, 6-methoxy-9H-xanthen-9-one undergoes Pd(OAc)₂-catalyzed fluorination with N-fluorobenzenesulfonimide (NFSI).

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Reagent: NFSI (2.0 equiv).

  • Solvent: DMF, 100°C.

Yield: 60–65% .

Q & A

Q. Example NMR Data :

Proton Positionδ (ppm) in CDCl₃Multiplicity
C3-F adjacent8.35dd (J = 8 Hz, 4 Hz)
C6-OCH₃3.92s

Advanced: How does the fluorine substituent influence the redox properties of this compound in biological systems?

Methodological Answer:
Fluorine’s electronegativity enhances the compound’s electron-withdrawing capacity, stabilizing radical intermediates during redox cycling. This property is critical in studies of antimalarial or antischistosomal activity:

  • Cyclic Voltammetry : Measure reduction potentials in PBS (pH 7.4). Fluorine lowers the LUMO energy, facilitating single-electron transfer reactions.
  • Biological Assays : Compare IC₅₀ values against non-fluorinated analogs in parasite viability assays (e.g., Plasmodium falciparum). Fluorinated derivatives often show 2–3× higher activity due to improved membrane permeability .

Advanced: What computational methods are suitable for predicting the electronic effects of fluorine in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. Fluorine increases positive charge density on adjacent carbons, affecting binding to biological targets.
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to assess fluorine’s role in binding affinity .

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